
4-(4-(Dimethylamino)butyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Dimethylamino)butyl)aniline is an organic compound with the molecular formula C12H20N2. It consists of a benzene ring substituted with a dimethylamino group and a butyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)butyl)aniline typically involves the reaction of 4-nitroaniline with 4-(dimethylamino)butyl chloride under basic conditions. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reduction step is often carried out in high-pressure reactors to maximize yield and minimize reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Dimethylamino)butyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(4-(Dimethylamino)butyl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(Dimethylamino)butyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also interact with biological macromolecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)butyric acid
Uniqueness
4-(4-(Dimethylamino)butyl)aniline is unique due to its specific structural features, including the presence of both a dimethylamino group and a butyl chain attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)butyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-14(2)10-4-3-5-11-6-8-12(13)9-7-11/h6-9H,3-5,10,13H2,1-2H3 |
Clave InChI |
UVGGCNJUDGIJND-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


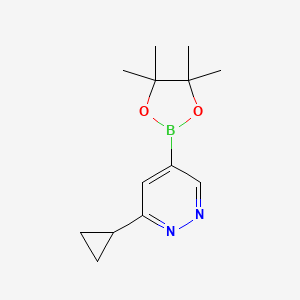
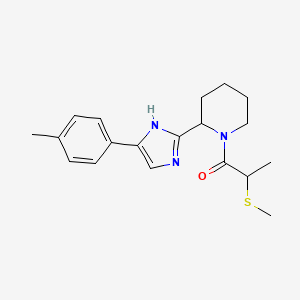
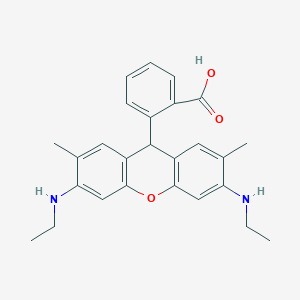
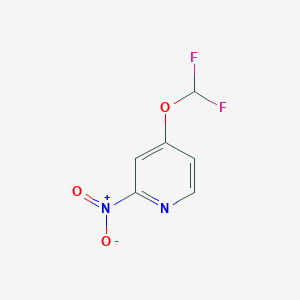
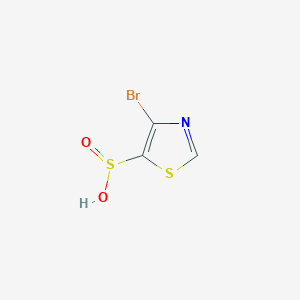
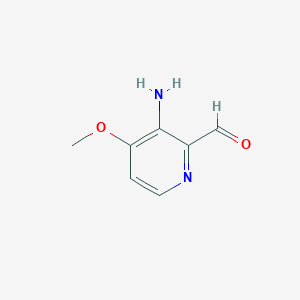
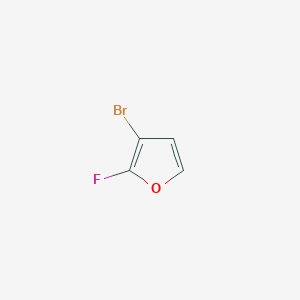
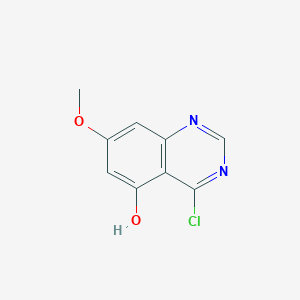

![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
amine](/img/structure/B12965911.png)


